tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
Overview
Description
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by a unique three-dimensional structure where two rings are connected through a single spiro atom. This structural motif imparts distinct physicochemical properties, making these compounds valuable in drug discovery and development.
Mechanism of Action
Target of Action
Spirocyclic oxindoles, a class of compounds to which this molecule belongs, have been shown to interact with a wide range of receptors . They exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .
Mode of Action
Given the broad range of biological activities exhibited by spirocyclic oxindoles, it can be inferred that the compound likely interacts with its targets to induce changes that contribute to these activities .
Biochemical Pathways
Based on the biological activities associated with spirocyclic oxindoles, it can be inferred that the compound may influence various pathways related to growth hormone secretion, neurotransmission, oxytocin antagonism, monoamine transport, bradykinin antagonism, and cell cycle regulation .
Result of Action
Given the range of biological activities associated with spirocyclic oxindoles, it can be inferred that the compound likely induces a variety of molecular and cellular changes corresponding to these activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, including cyclization and functional group transformations. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:
Dianion Alkylation: This step involves the formation of a dianion intermediate, which is then alkylated to form the spirocyclic structure.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole.
Demethylation: The final step involves the removal of the methyl group to yield the target compound.
Industrial Production Methods
Industrial production of spirocyclic compounds like tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate often employs scalable and efficient synthetic routes that minimize the use of chromatographic purification. The overall yield of the target compound can be optimized by carefully controlling reaction conditions and using high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxindole derivatives, while reduction reactions may produce reduced spirocyclic compounds .
Scientific Research Applications
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include other spirocyclic oxindoles and pyrrolidines, such as:
- Spiro[indoline-3,4’-piperidine]-2-ones
- Spiro[indoline-3,4’-pyran]-2-ones
- Spiro[indoline-3,3’-pyrazoline]-2-ones
Uniqueness
The uniqueness of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. This compound’s ability to interact with a wide range of molecular targets makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCRLRHLKXXJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451436 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205383-87-5 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-pyrrolidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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